molecular formula C19H18O7 B583987 Eupatorin-d3 5-Methyl Ether CAS No. 1346599-39-0

Eupatorin-d3 5-Methyl Ether

Katalognummer: B583987
CAS-Nummer: 1346599-39-0
Molekulargewicht: 361.364
InChI-Schlüssel: LYLDPYNWDVVPIQ-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Eupatorin-d3 5-Methyl Ether involves several steps, including the methylation of eupatorin. The reaction conditions typically require the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Eupatorin-d3 5-Methyl Ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Eupatorin-d3 5-Methyl Ether has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which makes it particularly useful in proteomics research. This labeling allows for precise tracking and analysis of the compound in various biological systems .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Eupatorin-d3 5-Methyl Ether involves the conversion of 5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid to Eupatorin-d3 5-Methyl Ether via several steps.", "Starting Materials": [ "5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Palladium on carbon", "Deuterium oxide" ], "Reaction": [ "Convert 5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid to its methyl ester using methanol and sulfuric acid.", "React the methyl ester with sodium hydroxide to obtain the corresponding carboxylate salt.", "Treat the carboxylate salt with methyl iodide and potassium carbonate to obtain the corresponding methyl ether.", "Hydrogenate the methyl ether using palladium on carbon in deuterium oxide to obtain Eupatorin-d3 5-Methyl Ether." ] }

CAS-Nummer

1346599-39-0

Molekularformel

C19H18O7

Molekulargewicht

361.364

IUPAC-Name

2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3

InChI-Schlüssel

LYLDPYNWDVVPIQ-FIBGUPNXSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O

Synonyme

2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one;  3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3;  3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3;  DR 33-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.